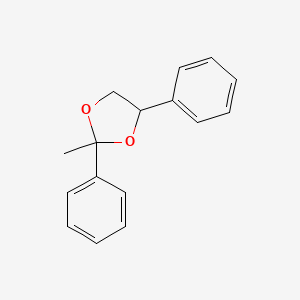

1,3-Dioxolane, 2-methyl-2,4-diphenyl-

Description

Significance of 1,3-Dioxolane (B20135) Ring System in Organic Chemistry

The 1,3-dioxolane moiety is of significant importance in synthetic organic chemistry, primarily recognized for its role as a protective group for aldehydes and ketones. The formation of a 1,3-dioxolane from a carbonyl compound and a 1,2-diol is a robust and reversible reaction, typically catalyzed by acid. google.com This protective strategy is crucial in multistep syntheses where a carbonyl group's reactivity needs to be masked while other functional groups in the molecule undergo transformation. researchgate.net

Beyond its protective function, the 1,3-dioxolane ring is a key structural component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, antifungal, and anti-HIV properties. chemicalbook.com The presence of the two oxygen atoms in the ring can enhance the biological activity of a molecule, potentially through hydrogen bonding interactions with biological targets. Furthermore, the stereochemistry of the dioxolane ring can be controlled, making it a valuable chiral auxiliary in asymmetric synthesis.

The stability of the 1,3-dioxolane ring under various reaction conditions, such as in the presence of bases, nucleophiles, and many oxidizing and reducing agents, further underscores its utility in organic synthesis. rsc.org Its lability towards acidic conditions allows for its selective removal, a critical feature for a good protecting group. google.com

Role of Alkyl and Aryl Substituents in Dioxolane Chemistry

The introduction of alkyl and aryl substituents onto the 1,3-dioxolane ring profoundly influences its properties and reactivity. These substituents can affect the stereochemistry, conformational preferences, and electronic nature of the heterocyclic system.

Alkyl substituents , such as a methyl group, can impact the steric environment around the dioxolane ring. This can influence the rate and stereochemical outcome of reactions involving the dioxolane or adjacent functional groups. The conformational preferences of the five-membered ring can also be affected by the size and position of alkyl groups. For instance, in 2,4-disubstituted 1,3-dioxolanes, the cis and trans isomers can exhibit different stabilities and reactivities. nih.gov

The combination of both alkyl and aryl substituents, as seen in 2-methyl-2,4-diphenyl-1,3-dioxolane, leads to a complex interplay of steric and electronic effects that dictate the molecule's unique chemical behavior.

Unique Structural and Electronic Features of 2-Methyl-2,4-diphenyl-1,3-dioxolane

While specific experimental data for 1,3-Dioxolane, 2-methyl-2,4-diphenyl- is not extensively documented in the available literature, we can infer its unique structural and electronic features based on the known effects of its constituent substituents on the 1,3-dioxolane ring.

The C2 position of the dioxolane ring is a ketal carbon, bearing both a methyl and a phenyl group. This geminal disubstitution creates a sterically hindered environment at this position. The presence of two different substituents at C2 does not create a stereocenter at this position. However, the C4 position, bearing a phenyl group, is a stereocenter. Consequently, 2-methyl-2,4-diphenyl-1,3-dioxolane can exist as a pair of enantiomers, (R) and (S), depending on the configuration at C4.

The phenyl group at the C4 position will also have a significant steric presence and will influence the preferred conformation of the dioxolane ring. Electronically, the phenyl group can participate in π-π interactions and may influence the reactivity of the molecule in various chemical transformations. The relative orientation of the phenyl group at C4 with respect to the substituents at C2 will define the cis and trans diastereomers, each with distinct physical and chemical properties.

| Feature | Influence of Substituents in 2-Methyl-2,4-diphenyl-1,3-dioxolane |

| Stereochemistry | C4 is a stereocenter, leading to (R) and (S) enantiomers. The relative orientation of the C4-phenyl group and the C2 substituents would lead to cis and trans diastereomers. |

| Steric Hindrance | The geminal methyl and phenyl groups at C2 create a sterically crowded environment. The C4-phenyl group adds further steric bulk. |

| Electronic Effects | The phenyl groups at C2 and C4 introduce aromaticity and can participate in π-interactions. They influence the electron density distribution within the dioxolane ring. |

| Conformation | The bulky phenyl groups at C2 and C4 will be the primary determinants of the preferred ring conformation to minimize steric strain. |

Contextualization within Heterocyclic Compound Research

The study of substituted 1,3-dioxolanes like 2-methyl-2,4-diphenyl-1,3-dioxolane is situated within the broader context of heterocyclic chemistry, a field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Heterocyclic compounds are of immense importance as they are widespread in nature and form the core structure of many pharmaceuticals, agrochemicals, and materials.

Research into specifically substituted heterocycles aims to understand how the nature and position of substituents affect the molecule's properties and reactivity. This knowledge is crucial for the rational design of new molecules with desired functions. For example, the synthesis and study of various substituted 1,3-dioxolanes contribute to the development of new protecting group strategies, novel chiral auxiliaries for asymmetric synthesis, and the discovery of new biologically active compounds. acs.org

The investigation of molecules with complex substitution patterns, such as the one discussed here, pushes the boundaries of our understanding of stereochemistry, conformational analysis, and the subtle interplay of steric and electronic effects in chemical reactions.

Historical Perspectives on Substituted 1,3-Dioxolane Synthesis and Reactivity

The synthesis of 1,3-dioxolanes dates back to the early days of organic chemistry, with the acid-catalyzed reaction of aldehydes and ketones with 1,2-diols being the classical and most common method. chemicalbook.com This fundamental transformation has been refined over the years with the development of a wide range of catalysts and reaction conditions to improve yields, selectivity, and functional group tolerance.

Early studies on substituted 1,3-dioxolanes focused on understanding their basic chemical properties and stereochemistry. The existence of cis and trans isomers in 2,4-disubstituted 1,3-dioxolanes was recognized, and efforts were made to separate and characterize these isomers. nih.gov The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, played a pivotal role in elucidating the structures and conformational preferences of these molecules.

In the latter half of the 20th century, the focus of research shifted towards the application of substituted 1,3-dioxolanes in organic synthesis. Their use as protecting groups became widespread, and chiral 1,3-dioxolanes derived from chiral diols were developed as powerful tools for asymmetric synthesis. More recently, the discovery of a wide range of biological activities associated with the 1,3-dioxolane scaffold has spurred significant interest in the synthesis of novel and diverse derivatives for drug discovery. acs.org The historical evolution of 1,3-dioxolane chemistry showcases the journey from fundamental studies of a simple heterocyclic system to its application in cutting-edge areas of chemical research.

Structure

3D Structure

Properties

CAS No. |

101854-08-4 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-methyl-2,4-diphenyl-1,3-dioxolane |

InChI |

InChI=1S/C16H16O2/c1-16(14-10-6-3-7-11-14)17-12-15(18-16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |

InChI Key |

UHMLAXMOGFTFNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2,4 Diphenyl 1,3 Dioxolane

Direct Acetalization/Ketalization Strategies

Direct acetalization or ketalization stands as the most common and straightforward method for synthesizing 1,3-dioxolanes. This reversible reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a 1,2-diol, typically in the presence of an acid catalyst, to form the five-membered dioxolane ring and water as a byproduct. To drive the reaction toward the product, water is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Reaction of 1-Phenyl-1,2-ethanediol (B126754) with Acetophenone (B1666503)

The formation of 2-methyl-2,4-diphenyl-1,3-dioxolane is achieved by the reaction between 1-phenyl-1,2-ethanediol and acetophenone. In this process, the hydroxyl groups of the diol nucleophilically attack the carbonyl carbon of acetophenone. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

A well-documented analogous reaction is the synthesis of 2-methyl-4-phenyl-1,3-dioxolane (B8692464) from 1-phenyl-1,2-ethanediol and acetaldehyde (B116499). google.com This reaction demonstrates that the process can be effectively catalyzed by protic acids like p-toluenesulfonic acid in various organic solvents. google.com The principles of this acetalization are directly transferable to the ketalization reaction with acetophenone.

Catalyst Systems for Acid-Catalyzed Condensation

A variety of acid catalysts, including Brønsted acids, Lewis acids, and heterogeneous solid acids, can be employed to facilitate the condensation reaction. The choice of catalyst can influence reaction rates, yields, and in the case of chiral substrates, the stereoselectivity of the product.

Brønsted acids are commonly used catalysts for acetal (B89532) and ketal formation. chemicalbook.com

p-Toluenesulfonic Acid (p-TSA): This is a widely used, effective, and inexpensive solid organic acid catalyst for this type of transformation. researchgate.net In the synthesis of the analogous 2-methyl-4-phenyl-1,3-dioxolane, p-TSA has been successfully used in solvents like toluene (B28343) and diethyl ether. google.comgoogle.com The reaction proceeds efficiently, often with the azeotropic removal of water when conducted in solvents like toluene at elevated temperatures. google.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another strong Brønsted acid that can be used to catalyze ketalization. While specific examples for the target molecule are not detailed, it is listed as a suitable protic acid for general acetal-formation reactions under similar conditions to p-TSA. google.com For instance, dilute sulfuric acid is used in the synthesis of the precursor, 1-phenyl-1,2-ethanediol, from styrene (B11656) oxide. google.com

Lewis acids catalyze ketalization by coordinating to the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the diol.

Zeolite-Encapsulated Metal Complexes: These materials act as "ship-in-a-bottle" catalysts, combining the activity of homogeneous metal complexes with the advantages of heterogeneous catalysts. Zeolite-encapsulated Co(II), Cu(II), and Zn(II) complexes have been successfully used to catalyze the formation of the similar 2,2-dimethyl-4-phenyl- google.comchemicalbook.com-dioxolane from styrene oxide and acetone (B3395972). This reaction proceeds with good to excellent yields, and the catalyst can be recycled. This demonstrates the potential of such systems for synthesizing substituted dioxolanes, although the starting materials and reaction pathway (epoxide opening followed by condensation) differ from the direct ketalization of a diol.

Scandium(III) triflate (Sc(OTf)₃): As a potent Lewis acid, Sc(OTf)₃ is known to catalyze a variety of reactions involving carbonyl compounds. While specific data for its use in the synthesis of 2-methyl-2,4-diphenyl-1,3-dioxolane is not available, its effectiveness in related organic transformations suggests it as a viable candidate.

Boron Trifluoride Etherate (BF₃·OEt₂): This is a common and effective Lewis acid catalyst for acetal and ketal formation. It has been shown to promote the polymerization of 2,2-diphenyl-1,3-dioxole, indicating its ability to activate the dioxolane system. Its general utility in promoting reactions at carbonyl centers makes it a suitable catalyst for the synthesis of 2-methyl-2,4-diphenyl-1,3-dioxolane.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions, which aligns with the principles of green chemistry. mdpi.com

Acid-Activated Clays (B1170129): Natural clays activated by acid treatment can serve as efficient and reusable heterogeneous catalysts. For example, an acid-activated Tunisian clay has been shown to effectively catalyze the acetalization of acetophenone with ethylene (B1197577) glycol under solvent-free conditions, achieving good yields.

Zeolites: Zeolites possessing both Brønsted and Lewis acid sites can catalyze the cleavage of 1-phenyl-1,2-ethanediol, indicating their ability to interact with and activate the diol. researchgate.net Their established use in various acid-catalyzed reactions makes them strong candidates for the ketalization process.

Sulfonated Silica (B1680970): A mesoporous, sulfonated silica with high hydrophilicity has proven to be a very efficient catalyst for the ketalization of ketones, including acetophenone, with diols under solvent-free microwave irradiation. This catalyst demonstrates high activity and can be easily separated from the reaction products.

Solvent Effects and Reaction Conditions Optimization

The optimization of reaction conditions, particularly solvent, temperature, and reaction time, is crucial for maximizing the yield and controlling the stereochemical outcome of the synthesis. The reaction to form 2-methyl-4-phenyl-1,3-dioxolane from 1-phenyl-1,2-ethanediol and acetaldehyde is highly sensitive to temperature. google.com

Low temperatures significantly favor the formation of the cis diastereomer, which may be of interest for specific applications. Conversely, high temperatures favor the formation of the trans diastereomer. google.com This temperature dependence allows for the selective synthesis of the desired isomer by carefully controlling the reaction conditions.

The choice of solvent also plays a critical role. Non-polar solvents like toluene or xylene are often used at reflux temperatures to facilitate the removal of water via a Dean-Stark apparatus, thereby driving the equilibrium towards the product. google.comgoogle.com In contrast, solvents like diethyl ether are suitable for reactions conducted at very low temperatures. google.com The following tables, based on the synthesis of the analogous 2-methyl-4-phenyl-1,3-dioxolane, illustrate the profound impact of reaction conditions. google.com

| Temperature (°C) | Solvent | Reaction Time | cis:trans Ratio | Reference |

|---|---|---|---|---|

| 160 | Xylene | 4 h | 38:62 | google.com |

| 110 | Toluene | 3 h | 50:50 | google.com |

| 5 to 10 | Diethyl Ether | 6 h | 70:30 | google.com |

| -15 to -20 | Diethyl Ether | Not specified | 80:20 | google.com |

| -70 | Diethyl Ether | Not specified | 90:10 | google.com |

| Carbonyl Compound | Diol | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetaldehyde | (±)-1-Phenyl-1,2-ethanediol | p-TSA | Xylene | 160°C | Not specified | google.com |

| Acetaldehyde | S(+)-1-Phenyl-1,2-ethanediol | p-TSA | Toluene | 110°C | 91.8% (crude) | google.com |

| Acetophenone | Ethylene Glycol | Acid-activated Clay | Solvent-free | 80°C | 66% | |

| Styrene Oxide / Acetone | - | [Co(Mebzlh)₂]²⁺-Y Zeolite | Acetone (reflux) | Reflux | 92% |

Water Removal Techniques (e.g., Dean-Stark Apparatus, Molecular Sieves)

The direct synthesis of 2-methyl-2,4-diphenyl-1,3-dioxolane is achieved through the acid-catalyzed reaction between acetophenone and 1-phenyl-1,2-ethanediol. This reaction is a reversible equilibrium process that produces water as a byproduct. To drive the reaction towards the product and achieve high yields, the continuous removal of water is essential. Two common laboratory techniques for this purpose are the use of a Dean-Stark apparatus and the addition of molecular sieves. chemicalbook.comresearchgate.net

Dean-Stark Apparatus: This method involves azeotropic distillation. orgsyn.org The reaction is typically conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (B151609). nih.govresearchgate.net As the mixture is heated to reflux, the water-solvent azeotrope vaporizes and enters the Dean-Stark trap. Upon condensation, the immiscible water and solvent separate, with the denser water collecting in the bottom of the trap while the lighter solvent overflows and returns to the reaction flask. This physical sequestration of water effectively shifts the equilibrium towards the formation of the dioxolane. orgsyn.org

Molecular Sieves: Molecular sieves are porous crystalline aluminosilicates (zeolites) with a uniform pore size that can selectively adsorb small molecules like water while excluding larger molecules such as the reactants and the dioxolane product. researchgate.net For ketalization reactions, 3Å or 4Å molecular sieves are typically used. They are activated by heating under vacuum to remove any pre-adsorbed water and are then added directly to the reaction mixture. As water is formed during the reaction, it is trapped within the pores of the sieves, thereby removing it from the equilibrium and driving the reaction to completion. This method is particularly useful for small-scale reactions or for substrates that are sensitive to the high temperatures required for azeotropic distillation. researchgate.net

| Technique | Principle | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dean-Stark Apparatus | Azeotropic Distillation | Refluxing in toluene or benzene with an acid catalyst (e.g., p-TsOH) | - Efficient for large-scale reactions

| - Requires high temperatures

|

| Molecular Sieves | Adsorption | Stirring at room temperature or elevated temperature in a suitable solvent (e.g., CH2Cl2, THF) | - Mild reaction conditions

| - Stoichiometric amounts of sieves are often needed

|

Alternative Synthetic Routes

Beyond direct ketalization, several other strategies can be employed to construct the 2-methyl-2,4-diphenyl-1,3-dioxolane ring system.

Intramolecular cyclization provides a powerful method for forming heterocyclic rings. nih.govnih.govmdpi.com For the synthesis of 2-methyl-2,4-diphenyl-1,3-dioxolane, a suitable acyclic precursor would be a substituted hydroxy ether. For example, a molecule containing a hydroxyl group and a protected carbonyl group (as a hemiketal ether) in the correct positions could undergo acid-catalyzed ring closure.

A plausible precursor would be 2-(1-phenyl-1-methoxyethoxy)-1-phenylethan-1-ol. This compound could be synthesized by the reaction of 1-phenyl-1,2-ethanediol with the methyl enol ether of acetophenone. Treatment of this precursor with an acid catalyst would protonate the methoxy (B1213986) group, leading to its elimination as methanol (B129727) and subsequent intramolecular nucleophilic attack by the terminal hydroxyl group onto the resulting oxocarbenium ion to close the five-membered dioxolane ring.

The reaction of epoxides with carbonyl compounds, often catalyzed by a Lewis acid, is a well-established method for synthesizing 1,3-dioxolanes. mdpi.comresearchgate.net In the context of 2-methyl-2,4-diphenyl-1,3-dioxolane, this would involve the reaction between 2-methyl-2-phenyloxirane and benzaldehyde.

The Lewis acid catalyst (e.g., BF₃·OEt₂, ZnI₂) activates the carbonyl group of benzaldehyde, making it more electrophilic. mdpi.com The epoxide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular attack of the carbonyl oxygen onto one of the epoxide carbons, leading to the formation of the 1,3-dioxolane (B20135) ring. The regioselectivity of the ring-opening of the epoxide is a critical factor in determining the final substitution pattern of the product. Research on the synthesis of 2,2-dimethyl-4-phenyl- nih.govmdpi.com-dioxolane from styrene oxide and acetone demonstrates the feasibility of this approach for creating substituted dioxolanes. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient route to complex molecules. nih.gov A stereoselective three-component assembly has been reported for the formation of substituted 1,3-dioxolanes. This reaction involves the oxidation of an alkene in the presence of a ketone and a hypervalent iodine(III) reagent. mdpi.com

To synthesize 2-methyl-2,4-diphenyl-1,3-dioxolane via this method, styrene would serve as the alkene precursor, and acetophenone would be the ketone component. The reaction, promoted by a hypervalent iodine reagent and a Lewis acid like boron trifluoride diethyl etherate, proceeds through the formation of an intermediate iodonium (B1229267) ion from the alkene, which is then trapped intermolecularly by the ketone. Subsequent intramolecular cyclization yields the final dioxolane product. This method allows for the direct and often stereoselective construction of the trisubstituted ring system from simple starting materials. mdpi.com

Another theoretical approach involves the modification of a pre-existing, simpler dioxolane. For instance, one could envision a synthesis starting from 2-methyl-4-phenyl-1,3-dioxolane. The challenge lies in selectively functionalizing the methyl group at the C2 position to introduce the second phenyl group.

This could potentially be achieved through a multi-step sequence. A free-radical halogenation could introduce a bromine or chlorine atom onto the C2-methyl group, forming a 2-(halomethyl)-4-phenyl-1,3-dioxolane intermediate. This halide could then serve as a handle for a carbon-carbon bond-forming reaction, such as a Grignard reaction with phenylmagnesium bromide or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable phenyl-organometallic reagent. This pathway is speculative and would require careful optimization to avoid side reactions, such as the cleavage of the acid-sensitive dioxolane ring.

Synthesis of Stereoisomers and Enantiomers

The 2-methyl-2,4-diphenyl-1,3-dioxolane molecule contains two stereocenters, at the C2 and C4 positions. Therefore, it can exist as a set of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The synthesis of specific stereoisomers can be achieved by employing enantiomerically pure starting materials. nih.govgoogle.comgoogle.com

A highly effective strategy for controlling the stereochemistry at the C4 position is to start with an enantiomerically pure diol. For example, using commercially available (R)-1-phenyl-1,2-ethanediol in the ketalization reaction with acetophenone will exclusively produce dioxolanes with the (R) configuration at C4. Since acetophenone is prochiral, its addition to the chiral diol can occur from two different faces, leading to the formation of a mixture of two diastereomers: (2S, 4R)-2-methyl-2,4-diphenyl-1,3-dioxolane and (2R, 4R)-2-methyl-2,4-diphenyl-1,3-dioxolane. These diastereomers have different physical properties and can typically be separated by chromatography. google.com Similarly, using (S)-1-phenyl-1,2-ethanediol as the starting material will yield the other pair of diastereomers, (2R, 4S) and (2S, 4S).

| Chiral Diol Precursor | Ketone | Expected Diastereomeric Products | Relationship |

|---|---|---|---|

| (R)-1-Phenyl-1,2-ethanediol | Acetophenone | (2S, 4R)- and (2R, 4R)-2-methyl-2,4-diphenyl-1,3-dioxolane | Diastereomers |

| (S)-1-Phenyl-1,2-ethanediol | Acetophenone | (2R, 4S)- and (2S, 4S)-2-methyl-2,4-diphenyl-1,3-dioxolane | Diastereomers |

| racemic-1-Phenyl-1,2-ethanediol | Acetophenone | All four stereoisomers | Mixture of two pairs of enantiomers |

Enantioselective syntheses, where a chiral catalyst directs the formation of a specific enantiomer from achiral or racemic precursors, are also possible. For example, the Rh(II)-catalyzed three-component reaction to form dioxoles can be rendered asymmetric by using chiral ligands, producing an enantioenriched product that can then be hydrogenated to the desired dioxolane. nih.gov Similarly, enantioselective cycloadditions can provide access to chiral dioxolanes directly. mdpi.comorganic-chemistry.org

Strategies for Diastereoselective Synthesis

The reaction of 1-phenyl-1,2-ethanediol with acetaldehyde or its synthetic equivalent, paraldehyde (B1678423), in the presence of an acid catalyst, typically yields a mixture of two diastereomers: cis-2-methyl-4-phenyl-1,3-dioxolane and trans-2-methyl-4-phenyl-1,3-dioxolane. A primary strategy for achieving diastereoselectivity in this synthesis is the control of the reaction temperature.

Research has demonstrated that lower reaction temperatures favor the formation of the cis isomer. google.com For instance, when the reaction between (±)-1-phenyl-1,2-ethanediol and acetaldehyde is conducted at a low temperature of -70°C, a significant preference for the cis diastereomer is observed. google.com Conversely, carrying out the synthesis at elevated temperatures, such as under reflux conditions at 110°C, leads to an increased proportion of the trans isomer. google.comgoogle.com This temperature dependence allows for the targeted synthesis of either the cis or trans diastereomer by carefully selecting the reaction conditions.

The table below summarizes the effect of temperature on the diastereomeric ratio of 2-methyl-4-phenyl-1,3-dioxolane.

| Reaction Temperature (°C) | Diastereomeric Ratio (cis : trans) |

| -70 | 83 : 17 |

| -20 to -15 | 77 : 23 |

| 5 to 10 | 68 : 32 |

| 110 | 65 : 35 |

This data is compiled from examples in patent literature and illustrates the general trend of temperature influence on diastereoselectivity.

Enantioselective Synthesis using Chiral Catalysts or Chiral Pool Approaches

Chiral Pool Approaches

A robust method for the enantioselective synthesis of 2-methyl-4-phenyl-1,3-dioxolane utilizes a chiral pool strategy. This approach involves starting with an enantiomerically pure precursor to direct the stereochemistry of the final product. Specifically, the use of commercially available, enantiopure 1-phenyl-1,2-ethanediol has been successfully employed. google.comgoogle.com

When (S)-(+)-1-phenyl-1,2-ethanediol is reacted with paraldehyde in the presence of para-toluenesulfonic acid, a mixture of the (2R,4S) and (2S,4S) enantiomers is produced. google.comgoogle.com Similarly, employing (R)-(-)-1-phenyl-1,2-ethanediol as the starting material yields a mixture of the (2S,4R) and (2R,4R) enantiomers. google.comgoogle.com The diastereomeric ratio of these products is also influenced by the reaction temperature, as discussed in the previous section. This method provides a direct pathway to specific enantiomers of 2-methyl-4-phenyl-1,3-dioxolane, contingent on the availability of the chiral starting material.

Enantioselective Synthesis using Chiral Catalysts

While the use of chiral catalysts is a common strategy for the asymmetric synthesis of many organic compounds, specific literature detailing the use of chiral catalysts for the enantioselective synthesis of 2-methyl-2,4-diphenyl-1,3-dioxolane from achiral precursors is not extensively documented in the reviewed sources. General methodologies for the asymmetric synthesis of dioxolanes often involve chiral auxiliaries or catalysts, but their direct application to this specific compound requires further investigation.

Resolution of Racemic Mixtures (e.g., Chromatographic or Crystallization Methods)

In instances where a diastereomeric and enantiomeric mixture of 2-methyl-4-phenyl-1,3-dioxolane is synthesized, the separation of these isomers is essential for obtaining pure compounds. Both chromatographic and distillative methods have been effectively utilized for the resolution of these mixtures. google.comgoogle.com

Chromatographic Methods

Flash chromatography has been successfully applied to separate the diastereomers and enantiomers of 2-methyl-4-phenyl-1,3-dioxolane. google.com For example, a crude mixture of the epimers can be purified using silica gel as the stationary phase and a solvent system such as benzene/ethyl acetate (B1210297). google.com This technique allows for the isolation of the individual diastereomers, which can then be further analyzed for their enantiomeric composition. The separation is based on the different polarities and interactions of the isomers with the stationary phase.

Distillative Methods

Distillation is another method that has been employed to separate the diastereomers of 2-methyl-4-phenyl-1,3-dioxolane. google.com Due to the potential for different boiling points between the cis and trans isomers, fractional distillation under reduced pressure can be an effective technique for their separation on a larger scale.

The table below outlines the chromatographic conditions used for the separation of 2-methyl-4-phenyl-1,3-dioxolane isomers.

| Method | Stationary Phase | Mobile Phase |

| Flash Chromatography | Silica gel 60 (0.04-0.063 mm) | Benzene/Ethyl acetate (95:5) |

| Flash Chromatography | Silica gel 60 (0.04-0.063 mm) | Benzine/Ethyl acetate (98:2) |

These conditions are based on examples found in patent literature.

Control of Stereochemical Outcomes in Ring Formation

The stereochemical outcome of the ring formation in the synthesis of 2-methyl-4-phenyl-1,3-dioxolane is primarily dictated by the reaction conditions, with temperature being the most significant factor. The formation of the five-membered dioxolane ring proceeds through a hemiacetal intermediate, and the subsequent cyclization can lead to either the cis or trans product.

The preference for the cis isomer at lower temperatures can be attributed to thermodynamic and kinetic factors during the ring-closing step. At lower temperatures, the reaction is likely under thermodynamic control, favoring the formation of the more stable cis isomer. Conversely, at higher temperatures, the reaction may be under kinetic control, or the energy barrier to form the less stable trans isomer is more easily overcome, leading to a higher proportion of this diastereomer.

By carefully controlling the temperature, it is possible to influence the stereochemical course of the reaction and enrich the product mixture with the desired diastereomer. This control is a critical aspect of the synthesis of 2-methyl-4-phenyl-1,3-dioxolane, particularly when targeting isomers with specific sensory properties for the fragrance industry. google.com

Stereochemical Analysis and Conformational Studies

Chirality and Stereoisomerism in 2-Methyl-2,4-diphenyl-1,3-dioxolane

The presence of chiral centers and the nature of the substituents in 2-methyl-2,4-diphenyl-1,3-dioxolane give rise to a rich stereoisomeric landscape. Understanding these stereochemical relationships is fundamental to characterizing the molecule's behavior and potential applications.

Identification of Chiral Centers and Potential Stereoisomers

2-Methyl-2,4-diphenyl-1,3-dioxolane possesses two chiral centers, which are carbon atoms bonded to four different groups. These are located at the C2 and C4 positions of the 1,3-dioxolane (B20135) ring. The C2 position is substituted with a methyl group, a phenyl group, and is part of the dioxolane ring. The C4 position is substituted with a phenyl group, a hydrogen atom, and is also part of the ring structure.

The presence of two chiral centers means that the maximum number of possible stereoisomers is 2n, where n is the number of chiral centers. In this case, there is a maximum of 22 = 4 possible stereoisomers.

| Chiral Center | Substituents |

| C2 | -CH₃, -C₆H₅, -O(1)-, -O(3)- |

| C4 | -C₆H₅, -H, -C(5)-, -O(3)- |

Diastereomeric Relationships (cis/trans)

The relative orientation of the substituents on the C2 and C4 carbons leads to the existence of diastereomers, specifically cis and trans isomers. In the cis isomer, the methyl group at C2 and the phenyl group at C4 are on the same side of the dioxolane ring. Conversely, in the trans isomer, these two groups are on opposite sides of the ring. These diastereomers have different physical and chemical properties.

For the analogous compound 2-methyl-4-phenyl-1,3-dioxolane (B8692464), the existence of both cis and trans isomers has been established. google.comleffingwell.com This provides a strong basis for the existence of similar diastereomeric forms in 2-methyl-2,4-diphenyl-1,3-dioxolane.

| Isomer | Relative Orientation of Substituents at C2 and C4 |

| cis | Methyl and Phenyl groups on the same side of the ring |

| trans | Methyl and Phenyl groups on opposite sides of the ring |

Enantiomeric Forms and Optical Activity

Each of the diastereomers (cis and trans) is chiral and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. This results in a total of four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

The specific enantiomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature. For the related 2-methyl-4-phenyl-1,3-dioxolane, the four stereoisomers have been identified as (2R,4S)-cis, (2S,4R)-cis, (2S,4S)-trans, and (2R,4R)-trans. leffingwell.com A similar designation would apply to the stereoisomers of 2-methyl-2,4-diphenyl-1,3-dioxolane.

| Diastereomer | Enantiomeric Pair |

| cis | (2R,4S) and (2S,4R) |

| trans | (2R,4R) and (2S,4S) |

Conformational Preferences of the 1,3-Dioxolane Ring

The five-membered 1,3-dioxolane ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. The presence of bulky substituents significantly influences the preferred conformation and the orientation of these substituents.

Influence of Methyl and Phenyl Substituents on Ring Puckering

Axial vs. Equatorial Preferences of Substituents

In the puckered conformations of the 1,3-dioxolane ring, the substituent positions can be classified as either pseudo-axial (pointing away from the general plane of the ring) or pseudo-equatorial (pointing towards the periphery of the ring). Generally, bulky substituents prefer to occupy the less sterically hindered pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions.

In the case of 2-methyl-2,4-diphenyl-1,3-dioxolane, both the methyl and phenyl groups are expected to have a strong preference for the pseudo-equatorial orientation to minimize steric strain. This preference will be a key factor in determining the dominant conformation of both the cis and trans isomers. For instance, in the most stable conformation of the cis isomer, both the methyl and the C4-phenyl group would likely occupy pseudo-equatorial positions. For the trans isomer, the ring would pucker in a way that allows the larger phenyl group to adopt a pseudo-equatorial position, even if it forces the smaller methyl group into a more sterically demanding orientation.

| Substituent | Expected Conformational Preference | Reason |

| Phenyl Group | Pseudo-equatorial | Minimization of steric hindrance |

| Methyl Group | Pseudo-equatorial | Minimization of steric hindrance |

Experimental Methods for Stereochemical Elucidation

A variety of experimental techniques are employed to unravel the complex stereochemistry of 2-methyl-2,4-diphenyl-1,3-dioxolane, providing insights into both its relative and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. Specifically, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for establishing through-space proximities between protons.

In the context of substituted 1,3-dioxolanes, NOESY experiments can differentiate between cis and trans isomers by identifying which substituents are on the same side of the dioxolane ring. For instance, a NOESY cross-peak between the protons of the methyl group at the 2-position and the protons of the phenyl group at the 4-position would indicate a cis relationship between these two substituents. While specific NOESY data for 2-methyl-2,4-diphenyl-1,3-dioxolane was not found in the surveyed literature, the application of this technique for stereochemical assignment in related systems is well-established.

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration of chiral molecules. This technique allows for the precise three-dimensional mapping of atoms in a crystalline solid, revealing bond lengths, bond angles, and the absolute spatial arrangement of substituents.

For the related compound, 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane, X-ray diffraction analysis revealed a twist conformation for the dioxolane ring. nih.gov In this structure, the two phenyl substituents on the dioxolane ring and the diphenylethyl substituent are all in a cis relationship and occupy equatorial positions. nih.gov While this provides valuable insight into the likely conformation of the 1,3-dioxolane ring in similarly substituted compounds, the specific crystal structure of 2-methyl-2,4-diphenyl-1,3-dioxolane has not been reported in the available literature. The determination of its absolute configuration would require the synthesis and crystallization of a single enantiomer and subsequent X-ray analysis. In some cases, the absolute configuration of related chiral 1,3-dioxolan-4-ones has been confirmed by X-ray diffraction. mdpi.com

Chiral chromatography is an essential technique for the separation of enantiomers and the determination of enantiomeric purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed with chiral stationary phases (CSPs) to resolve racemic mixtures.

The separation of enantiomers of analogous 1,3-dioxolane derivatives has been successfully achieved using these methods. For example, a method based on chiral capillary gas chromatography was developed for the separation and determination of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov In this study, a stationary phase composed of a cyclodextrin derivative provided the best separation. nih.gov Similarly, chiral HPLC is a widely used technique for the separation of enantiomers of various chiral compounds, including those containing the 1,3-dioxolane moiety. nih.govresearchgate.net The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. While specific chiral HPLC or GC methods for 2-methyl-2,4-diphenyl-1,3-dioxolane were not detailed in the searched literature, the successful application of these techniques to structurally similar compounds indicates their suitability for the enantiomeric resolution and purity assessment of this compound.

Table 1: Chiral Chromatography Techniques for Dioxolane Derivatives

| Technique | Compound | Chiral Stationary Phase (Example) | Purpose |

|---|---|---|---|

| Chiral GC | 4-chloromethyl-2,2-dimethyl-1,3-dioxolane | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Enantiomer separation and determination nih.gov |

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical methods that provide information about the stereochemistry of chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, with enantiomers rotating light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and conformation of a molecule. A study on a series of 2-aryl-4,5-dimethyl-1,3-dioxolanes demonstrated that while the CD spectra were sensitive to substituents on the aromatic ring, the twisting ability of these compounds in a nematic solvent was well-correlated with their absolute configurations. nih.gov This suggests that for the broader class of chiral 2-aryl-1,3-dioxolanes, chiroptical methods can be a powerful tool for stereochemical assignment. Although specific optical rotation values and CD spectra for the enantiomers of 2-methyl-2,4-diphenyl-1,3-dioxolane were not found in the reviewed literature, these techniques would be essential for the full stereochemical characterization of its isolated enantiomers.

Reaction Mechanisms and Reactivity Profile

Stability of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), and its stability is characteristic of this functional group. Generally, it exhibits considerable stability under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.deorganic-chemistry.org

| Condition | Stability | Notes |

|---|---|---|

| Acidic (e.g., aqueous HCl, H₂SO₄) | Labile | Undergoes rapid hydrolysis to the parent carbonyl compound and diol. |

| Basic (e.g., aqueous NaOH, NaOEt) | Stable | Resistant to cleavage by bases and nucleophiles. |

| Neutral (e.g., water) | Generally Stable | Hydrolysis is typically very slow without acid catalysis. |

| Oxidative | Generally Stable | Stable to many common oxidizing agents, though strong acidic oxidants can cause cleavage. organic-chemistry.org |

| Reductive | Stable | Stable to common reducing agents like metal hydrides. |

The cleavage of the 1,3-dioxolane ring in 2-methyl-2,4-diphenyl-1,3-dioxolane is readily achieved under acidic conditions. This reaction, known as hydrolysis, is a fundamental aspect of acetal chemistry and is commonly employed for the deprotection of carbonyl groups or diols in organic synthesis. wikipedia.org

The mechanism for the acid-catalyzed hydrolysis proceeds through the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H₃O⁺), converting it into a good leaving group (a hydroxyl group).

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center.

Deprotonation: The resulting protonated hemiacetal is deprotonated, typically by a water molecule, to yield a neutral hemiacetal intermediate.

Final Steps: The hydroxyl group of the hemiacetal is then protonated, followed by the elimination of the diol (1-phenyl-1,2-ethanediol) to form a new carbocation derived from the original carbonyl component. This carbocation is then attacked by water and deprotonated to yield the final carbonyl product (acetophenone) and regenerate the acid catalyst.

Studies on related 2-aryl substituted dioxolanes have shown that the rate of hydrolysis is significantly influenced by the nature of the substituents on the phenyl ring, confirming the electronic effects on the stability of the carbocation intermediate. lookchem.comrsc.org This acid-lability is a cornerstone of their use as protecting groups. organic-chemistry.org

In contrast to its sensitivity to acids, the 1,3-dioxolane ring system of 2-methyl-2,4-diphenyl-1,3-dioxolane is robust under basic and neutral conditions. thieme-connect.dersc.org The ether-like C-O bonds are not susceptible to cleavage by nucleophiles or bases. This differential stability is a key feature that allows for the selective protection of carbonyl groups while other parts of a molecule are modified using base-mediated reactions. This stability extends to resistance against various nucleophilic reagents and organometallic compounds. thieme-connect.de

For 2-methyl-2,4-diphenyl-1,3-dioxolane, it is anticipated that the molecule possesses considerable thermal stability. At elevated temperatures, decomposition would likely proceed through homolytic bond cleavage. Potential decomposition pathways could include:

C-O Bond Cleavage: Homolysis of a ring C-O bond to form a diradical species, which could then undergo further fragmentation or rearrangement.

C-C Bond Cleavage: Cleavage of the C2-C(methyl) or C2-C(phenyl) bond, or the C4-C(phenyl) bond. The formation of resonance-stabilized benzyl-type radicals would be a likely driving force for such pathways.

Computational studies on substituted 1,3-dioxanes suggest that decomposition can proceed via cyclic transition states, leading to the formation of alkenes and other small molecules, though the specific pathways are highly dependent on the substitution pattern. scispace.com

Ring-Opening Reactions

Beyond simple hydrolysis, the 1,3-dioxolane ring can participate in other types of ring-opening reactions, notably those involving radical intermediates.

While there is no direct evidence for the radical ring-opening polymerization (RROP) of 2-methyl-2,4-diphenyl-1,3-dioxolane itself, its structural features suggest a potential for such reactivity, particularly when compared to analogous structures. For instance, cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, are known to undergo efficient RROP. This process allows for the introduction of ester functional groups into the backbone of addition polymers.

The potential for 2-methyl-2,4-diphenyl-1,3-dioxolane to undergo RROP would depend on the ability to form a radical at a position that facilitates ring opening. This might be achieved through copolymerization with other monomers or through specific initiation methods that can generate a radical on the dioxolane structure.

The mechanism of RROP for a substituted dioxolane would involve the formation of a radical intermediate, followed by a β-scission event that cleaves the ring. The general pathway can be outlined as:

Radical Formation: A radical is generated on or adjacent to the 1,3-dioxolane ring. This could occur via hydrogen abstraction by an initiator radical or by the addition of a radical to a site of unsaturation if present in a comonomer.

Ring Opening (β-Scission): The radical undergoes a rearrangement where a C-O bond in the ring cleaves. This step is thermodynamically driven by the formation of a more stable species, typically a stabilized carbon-centered radical and a carbonyl group (ester).

Propagation: The newly formed radical can then react with another monomer unit, propagating the polymer chain.

For 2-methyl-2,4-diphenyl-1,3-dioxolane, if a radical were formed at the C2 position, ring-opening cleavage of the O1-C5 or O3-C4 bond could occur. However, a more plausible scenario for ring-opening would involve a radical at the C4 position. A radical at C4 would be stabilized by the adjacent phenyl group. Subsequent β-scission of the O3-C2 bond would open the ring to form an ester and a new carbon-centered radical stabilized by the phenyl and methyl groups at the former C2 position. The regioselectivity of the ring-opening would be dictated by the relative stability of the resulting radical intermediates.

Radical Ring-Opening Polymerization (RROP) Potential

Influence of Phenyl Groups on Radical Stabilization

The presence of two phenyl groups at the 2 and 4 positions of the dioxolane ring significantly influences the stability of radical intermediates that may form during certain reactions. Phenyl groups can stabilize a radical through resonance, delocalizing the unpaired electron over the aromatic π-system. nih.govresearchgate.net This delocalization reduces the energy of the radical, making its formation more favorable.

In the context of 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, a radical formed at the C2 or C4 position would be a benzylic-type radical. The stability of such a radical is substantially greater than that of a simple alkyl radical due to the effective overlap of the p-orbital containing the unpaired electron with the π-orbitals of the phenyl ring. This increased stability can influence the regioselectivity of radical-mediated reactions, favoring pathways that generate these stabilized intermediates. researchgate.net

The extent of stabilization is also dependent on the electronic nature of substituents on the phenyl ring. Electron-donating groups would further stabilize a radical, while electron-withdrawing groups would have a destabilizing effect. nih.govscielo.br

Cationic Ring-Opening Polymerization (CROP)

1,3-Dioxolane and its derivatives are well-known to undergo cationic ring-opening polymerization (CROP) to form polydioxolanes. nih.govrsc.org This process is typically initiated by strong acids or Lewis acids, which protonate or coordinate to one of the oxygen atoms in the dioxolane ring, leading to the formation of a reactive oxonium ion intermediate.

The mechanism of CROP for dioxolanes can proceed through two primary pathways: the Activated Monomer (AM) mechanism and the Active Chain-End (ACE) mechanism. acs.orgacs.org

In the Active Chain-End (ACE) mechanism , the growing polymer chain possesses a reactive cationic center at its end. This active chain-end then attacks a neutral monomer molecule, propagating the polymerization. This mechanism is often associated with a higher likelihood of side reactions, such as chain transfer and backbiting, which can lead to the formation of cyclic oligomers. nih.gov

Conversely, the Activated Monomer (AM) mechanism involves the protonation or activation of the monomer, which then reacts with a neutral polymer chain, typically one with a hydroxyl end-group. nih.govacs.org This mechanism can suppress the formation of cyclic byproducts as the growing chain does not possess a highly reactive cationic center. nih.gov The choice between these two mechanisms can often be influenced by the reaction conditions, including the nature of the initiator, the presence of a co-initiator like a diol, and the monomer concentration. nih.govacs.org

For 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, the bulky phenyl substituents may sterically hinder the approach of a growing polymer chain, potentially influencing the kinetics and mechanism of polymerization.

Lewis Acid-Mediated Ring Opening

Lewis acids can effectively catalyze the ring-opening of dioxolanes by coordinating to one of the oxygen atoms. This coordination weakens the C-O bond and facilitates nucleophilic attack. nih.govresearchgate.net The reaction of 1,3-Dioxolane, 2-methyl-2,4-diphenyl- with a Lewis acid in the presence of a nucleophile would likely lead to the formation of a ring-opened product.

The regioselectivity of the nucleophilic attack would be influenced by both steric and electronic factors. The presence of the methyl and phenyl groups at C2 and the phenyl group at C4 creates a sterically hindered environment. Nucleophilic attack would likely occur at the less substituted carbon atom of the C-O bond that is cleaved. The stability of the resulting carbocation intermediate, if one is formed, would also play a crucial role. A carbocation at C2 would be stabilized by the adjacent phenyl group and the oxygen atom, while a carbocation at C4 would be a benzylic cation.

Other Ring-Opening Reactions (e.g., with Organometallic Reagents)

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that can induce the ring-opening of cyclic acetals. msu.eduyoutube.com The reaction of 1,3-Dioxolane, 2-methyl-2,4-diphenyl- with an organometallic reagent would involve the nucleophilic attack of the carbanionic portion of the reagent on one of the carbon atoms of the dioxolane ring, leading to the cleavage of a C-O bond.

The reaction is essentially an SN2-type displacement on a carbon atom of the acetal. The regioselectivity of this reaction would be governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. The product of such a reaction would be an alcohol with a new carbon-carbon bond formed.

Functional Group Transformations

Beyond the reactivity of the dioxolane ring, the phenyl moieties of 1,3-Dioxolane, 2-methyl-2,4-diphenyl- are susceptible to a range of functional group transformations.

Reactivity at the Phenyl Moieties (e.g., Electrophilic Aromatic Substitution)

The phenyl groups in 1,3-Dioxolane, 2-methyl-2,4-diphenyl- can undergo electrophilic aromatic substitution (EAS) reactions. minia.edu.eglibretexts.orgbyjus.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The dioxolane substituent will act as a directing group, influencing the position of the incoming electrophile.

The oxygen atoms of the dioxolane ring can donate electron density to the phenyl ring at the C4 position through resonance, making this ring an activated system towards EAS. This would direct incoming electrophiles to the ortho and para positions. Conversely, the alkyl group at C2 attached to the other phenyl ring would also be an activating, ortho, para-directing group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com The specific conditions required for these reactions would need to be carefully chosen to avoid undesired side reactions involving the acid-sensitive dioxolane ring.

Reactions Involving the Methyl Group (e.g., Benzylic Oxidation, Deprotonation)

The methyl group at the C2 position of 1,3-Dioxolane, 2-methyl-2,4-diphenyl- is attached to a carbon that is both benzylic (adjacent to the C2-phenyl group) and part of a ketal linkage. This unique structural environment dictates its reactivity.

Benzylic Oxidation: Benzylic C-H bonds are susceptible to oxidation to form carbonyl compounds. mdpi.com However, the C2 position in the target molecule is a quaternary carbon with no C-H bond. Therefore, direct benzylic oxidation at C2 is not possible. Oxidation would likely target the phenyl rings under harsh conditions, leading to ring degradation rather than a specific transformation of the methyl group. Standard benzylic oxidation reagents that target C-H bonds would be unreactive at the C2-methyl position under typical conditions.

Deprotonation: The acidity of the protons on the C2-methyl group is expected to be very low. While the adjacent phenyl group can offer some stabilization to a potential carbanion via resonance, the electron-donating nature of the two oxygen atoms in the dioxolane ring would likely destabilize an adjacent negative charge. Consequently, deprotonation of this methyl group would require extremely strong bases, and such reactions are not commonly reported for this type of ketal structure. The steric hindrance from the two adjacent phenyl groups would further impede the approach of a bulky base.

Transacetalization Reactions with Other Diols or Carbonyl Compounds

Transacetalization is a characteristic reaction of acetals and ketals, typically catalyzed by acid. organic-chemistry.org In this equilibrium-driven process, the ketal can react with another diol to form a new ketal and release the original diol (1-phenyl-1,2-ethanediol in this case), or react with a ketone/aldehyde to release the original ketone (acetophenone) and form a new dioxolane.

The general mechanism involves:

Protonation of one of the dioxolane oxygen atoms by an acid catalyst.

Opening of the dioxolane ring to form a stabilized oxocarbenium ion.

Nucleophilic attack by an external diol or the oxygen of a carbonyl compound.

Subsequent proton transfer and elimination steps to form the new acetal or ketal.

For 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, the equilibrium of a transacetalization reaction would be influenced by the stability of the reactants and products, and the reaction conditions (e.g., removal of a volatile product). The significant steric bulk provided by the phenyl groups at both the C2 and C4 positions would likely decrease the rate of reaction compared to less substituted dioxolanes. No specific kinetic or thermodynamic data for this compound's transacetalization reactions are available in the literature.

| Reaction Type | Reactant | Potential Products | Notes |

| Transacetalization | Ethylene (B1197577) Glycol | 2-methyl-2-phenyl-1,3-dioxolane + 1-phenyl-1,2-ethanediol (B126754) | Reaction driven by excess ethylene glycol. |

| Transacetalization | Acetone (B3395972) | 2,2-dimethyl-1,3-dioxolane + Acetophenone (B1666503) | Reaction driven by using acetone as a solvent. |

| Hydrolysis | Water (in acidic medium) | Acetophenone + 1-phenyl-1,2-ethanediol | Ketal deprotection is a common synthetic step. organic-chemistry.org |

This table is illustrative of general transacetalization reactions and is not based on experimental results for 1,3-Dioxolane, 2-methyl-2,4-diphenyl-.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. quora.com For 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, regioselectivity could be a factor in reactions involving the two different phenyl rings. For instance, in electrophilic aromatic substitution, the electronic properties and steric accessibility of the phenyl group at C2 versus the one at C4 could lead to preferential reaction at one ring over the other. However, the dioxolane ring itself is generally stable to many reagents, making such reactions less common without cleaving the ketal. organic-chemistry.orgthieme-connect.de

Stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.com The target compound possesses two chiral centers: C2 and C4. Therefore, it can exist as four possible stereoisomers (two pairs of enantiomers).

(2R, 4R) and (2S, 4S) - trans isomers

(2R, 4S) and (2S, 4R) - cis isomers

Reactions involving this molecule could exhibit stereoselectivity in several ways:

Diastereoselective Reactions: A reaction at a remote part of the molecule could be influenced by the existing stereochemistry at C2 and C4, leading to the preferential formation of one diastereomer of the product.

Substrate-Controlled Stereoselectivity: If the dioxolane ring were to open and then re-close, or if a new stereocenter were formed, the existing chiral centers could direct the stereochemical outcome. For example, in the formation of the dioxolane itself from acetophenone and 1-phenyl-1,2-ethanediol, the ratio of cis to trans isomers formed would be a measure of the reaction's stereoselectivity. Studies on the related 2-methyl-4-phenyl-1,3-dioxolane (B8692464) show that the diastereomeric ratio can be influenced by reaction conditions. google.com

Without experimental data for 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, any discussion of regiochemical or stereochemical outcomes remains speculative, based on principles observed in similar, less substituted systems.

Despite a comprehensive search for scientific literature and spectral data, specific experimental spectroscopic information (NMR and Mass Spectrometry) for the compound "1,3-Dioxolane, 2-methyl-2,4-diphenyl-" is not available in the public domain. As a result, the requested detailed article with specific data tables and research findings for this particular compound cannot be generated at this time.

The explicit instructions to focus solely on "1,3-Dioxolane, 2-methyl-2,4-diphenyl-" and to not introduce information outside the specified scope prevent the use of data from related or similar compounds as illustrative examples. The generation of a scientifically accurate and thorough article as per the provided outline is contingent on the availability of this foundational data.

Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of the Dioxolane Ring and Substituents

The IR spectrum of 1,3-Dioxolane (B20135), 2-methyl-2,4-diphenyl- is complex, with absorption bands arising from the vibrations of its three main structural components: the five-membered dioxolane ring, the methyl group at the C2 position, and the two phenyl groups at the C2 and C4 positions. The vibrations can be categorized as either stretching (changes in bond length) or bending (changes in bond angle).

Dioxolane Ring Vibrations: The 1,3-dioxolane ring has characteristic vibrational modes, primarily involving C-O and C-C bond stretching, as well as various bending modes of the ring structure. The C-O stretching vibrations in cyclic ethers like dioxolane typically appear as strong bands in the fingerprint region of the spectrum. docbrown.info For the parent 1,3-dioxolane molecule, bands in the region of 1143-865 cm⁻¹ have been reported. researchgate.net Specifically, the O-C-O stretching mode in liquid 1,3-dioxolane has been observed around 964 cm⁻¹ (IR) and 958 cm⁻¹ (Raman). researchgate.net The presence of substituents, as in 2-methyl-2,4-diphenyl-1,3-dioxolane, will influence the exact position and intensity of these bands.

Substituent Vibrations:

Phenyl Groups: The two phenyl groups give rise to several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern of the benzene (B151609) ring, appear as strong bands in the 900-675 cm⁻¹ range. msu.edu

Methyl Group: The methyl (CH₃) group also has distinct vibrational modes. Asymmetric and symmetric C-H stretching vibrations occur in the 2990-2850 cm⁻¹ range. tanta.edu.eg Bending vibrations for the methyl group, including scissoring and rocking modes, are typically found around 1450 cm⁻¹ and 1375 cm⁻¹.

The combination of these vibrational modes creates a unique IR spectrum that acts as a "fingerprint" for 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, allowing for its identification and structural characterization. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl (Aromatic) | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Methyl (Alkyl) | C-H Stretch | 2990 - 2850 |

| C-H Bend | 1450, 1375 | |

| Dioxolane (Cyclic Ether) | C-O Stretch | 1250 - 1050 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) molecular orbitals to higher energy (excited state) molecular orbitals. wikipedia.org The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of chromophores, which are parts of a molecule that absorb light. In 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, the phenyl groups act as the primary chromophores.

Chiroptical Spectroscopy (CD, ORD) for Optically Active Forms

Chiroptical spectroscopy encompasses techniques that provide information about the three-dimensional structure of chiral molecules. The most common methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org 1,3-Dioxolane, 2-methyl-2,4-diphenyl- possesses stereogenic centers (chiral carbons), and thus can exist as optically active enantiomers and diastereomers. Chiroptical techniques are essential for distinguishing between these stereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An achiral molecule will not exhibit a CD spectrum. For a chiral molecule, a CD spectrum consists of positive or negative peaks (known as Cotton effects) in the wavelength regions where the molecule has a chromophore that absorbs light. libretexts.org For 1,3-Dioxolane, 2-methyl-2,4-diphenyl-, the phenyl groups are the chromophores. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and conformation of the stereogenic centers. Therefore, CD spectroscopy could be used to determine the absolute stereochemistry of the different isomers of this compound by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known configuration. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve shows how the specific rotation of a chiral compound varies with wavelength. In regions away from an absorption band, the rotation changes gradually. However, within an absorption band of a chromophore, the ORD curve shows a characteristic peak and trough, which is also known as a Cotton effect. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. libretexts.org Similar to CD, the shape and sign of the ORD curve are directly related to the stereochemistry of the molecule. ORD can thus provide crucial information for assigning the absolute configuration of the stereoisomers of 1,3-Dioxolane, 2-methyl-2,4-diphenyl-. leidenuniv.nl

| Technique | Principle | Information Obtained |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and conformation; analysis of Cotton effects. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Assignment of absolute configuration; analysis of Cotton effects. |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound 1,3-Dioxolane, 2-methyl-2,4-diphenyl- are not publicly available.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. The specific analyses mandated in the instructions, such as:

Quantum chemical calculations (Geometry Optimization, Conformational Analysis, Energy Profiles of Ring Inversion, Prediction of Spectroscopic Parameters)

Molecular Dynamics Simulations

Reaction Pathway Modeling

...have not been published for this particular molecule. While research exists for simpler analogues of 1,3-dioxolane and on the computational methods themselves, the user's strict requirement to focus solely on "1,3-Dioxolane, 2-methyl-2,4-diphenyl-" prevents the inclusion of such related, but not directly applicable, information. Fulfilling the request without specific data would require speculation or the fabrication of results, which would violate the core principles of scientific accuracy.

Computational and Theoretical Chemistry Studies

Reaction Pathway Modeling

Transition State Analysis for Ring-Opening and Other Reactions

The stability of the 1,3-dioxolane (B20135) ring is a key feature of its chemistry. However, under certain conditions, such as in the presence of strong acids or upon radical initiation, the ring can undergo opening reactions. Transition state theory is a fundamental concept used to understand the kinetics of such reactions.

Computational methods, particularly density functional theory (DFT), are employed to locate the transition state structures for these reactions. A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism of the reaction. For the acid-catalyzed hydrolysis of a 1,3-dioxolane, for instance, a computational analysis would involve modeling the protonation of one of the oxygen atoms, followed by the cleavage of a carbon-oxygen bond. The calculated energy barrier (activation energy) for this process would provide a quantitative measure of the reaction rate.

Hypothetical Transition State Parameters for Acid-Catalyzed Ring-Opening of a Generic 2,2,4-Trisubstituted 1,3-Dioxolane

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 15 - 25 |

| Key Bond Distance (C-O) in TS (Å) | 1.8 - 2.2 |

Note: The data in this table is illustrative for a generic substituted 1,3-dioxolane and not based on specific literature data for 2-methyl-2,4-diphenyl-1,3-dioxolane.

Understanding Selectivity (Regio-, Stereo-) based on Computational Models

In reactions involving substituted dioxolanes, questions of regioselectivity and stereoselectivity often arise. For example, if a nucleophile attacks the dioxolane ring, it could potentially attack at different positions (regioselectivity), and from different faces of the molecule (stereoselectivity).

Computational models can be used to predict the favored outcome by calculating the energies of the different possible transition states. The reaction pathway with the lowest energy transition state is generally the one that is favored kinetically. For 2-methyl-2,4-diphenyl-1,3-dioxolane, the presence of bulky phenyl groups and a methyl group at stereogenic centers would significantly influence the steric accessibility of different reaction sites. A computational model would quantify these steric effects and predict the most likely product.

Electronic Structure Analysis

The arrangement of electrons within a molecule, its electronic structure, is fundamental to its reactivity. Various computational techniques allow for a detailed analysis of the electronic structure of 2-methyl-2,4-diphenyl-1,3-dioxolane.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.

For 2-methyl-2,4-diphenyl-1,3-dioxolane, the HOMO would likely be localized on the oxygen atoms due to the presence of lone pairs, making them nucleophilic centers. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-O bonds. In a reaction with an electrophile, the interaction would be between the HOMO of the dioxolane and the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the interaction would be between the LUMO of the dioxolane and the HOMO of the nucleophile. Computational software can readily calculate and visualize these frontier orbitals.

Illustrative FMO Energy Levels for a Generic Substituted 1,3-Dioxolane

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 to -10.5 |

| LUMO | 1.0 to 2.0 |

Note: The data in this table is illustrative and not based on specific literature data for 2-methyl-2,4-diphenyl-1,3-dioxolane.

Charge Distribution and Electronic Effects of Substituents

The distribution of electron density in a molecule can be quantified through computational methods, often visualized using electrostatic potential maps. In 2-methyl-2,4-diphenyl-1,3-dioxolane, the oxygen atoms are expected to have a partial negative charge due to their high electronegativity, while the adjacent carbon atoms will carry a partial positive charge.

The methyl and phenyl substituents will also influence the charge distribution through inductive and resonance effects. The methyl group is weakly electron-donating, which would slightly increase the electron density on the adjacent C2 carbon. The phenyl groups can act as either electron-donating or electron-withdrawing groups depending on the nature of the interaction, but their primary effect in this saturated ring system would be steric and weakly inductive. A detailed analysis of the calculated charge distribution can help in predicting the sites most susceptible to electrophilic or nucleophilic attack.

Following a comprehensive search for scientific literature and data pertaining to the specific chemical compound "1,3-Dioxolane, 2-methyl-2,4-diphenyl-," it has been determined that there is insufficient available information to construct a detailed article that adheres to the requested structure and content requirements.

The provided outline necessitates in-depth research findings on the compound's specific applications in several advanced areas of organic chemistry, including its use as a chiral auxiliary, its role in asymmetric catalysis, its function as a building block for complex molecules and polymers, and its utility in mechanistic studies.

While extensive research exists on the broader class of 1,3-dioxolanes and various derivatives, literature specifically detailing the synthesis, properties, and applications of "1,3-Dioxolane, 2-methyl-2,4-diphenyl-" is not available in the public domain. The search yielded information on related but structurally distinct compounds such as 2-methyl-4-phenyl-1,3-dioxolane (B8692464), 2-methyl-2-phenyl-1,3-dioxolane, and various methylene-dioxolanes. However, adhering to the strict instructions to focus solely on "1,3-Dioxolane, 2-methyl-2,4-diphenyl-" prevents the use of data from these related molecules.

Consequently, it is not possible to generate a scientifically accurate and thorough article that meets the specified criteria due to the lack of foundational research data on this particular compound.

Applications in Advanced Organic Synthesis and Materials Science

Research Tools for Mechanistic Investigations

Probing Reaction Pathways and Intermediate Structures

2-Methylene-4-phenyl-1,3-dioxolane (MPDL) serves as a valuable compound for investigating free radical reaction pathways, specifically through a process known as radical ring-opening polymerization. This monomer undergoes nearly complete and regioselective ring-opening, providing a model for studying the formation and stability of radical intermediates. researchgate.net

The polymerization proceeds through the cleavage of the cyclic ketene (B1206846) acetal (B89532) ring, which is driven by the formation of a more stable radical species. In the case of MPDL, the ring opens to form a secondary benzyl (B1604629) free radical, which is highly stabilized by resonance. researchgate.net This high degree of regioselectivity allows for detailed mechanistic studies of radical reactions and the factors influencing bond cleavage.

The general mechanism for the radical ring-opening polymerization of MPDL can be outlined as follows:

Initiation: A radical initiator (e.g., a peroxide) generates a primary radical.

Addition: The initiator radical adds to the exocyclic double bond of the MPDL monomer.

Ring-Opening: The resulting radical intermediate undergoes rapid ring-opening, cleaving a carbon-oxygen bond within the dioxolane ring to form a more stable ester radical.

Propagation: The newly formed radical propagates by adding to another MPDL monomer, continuing the polymerization process.

This predictable ring-opening behavior makes MPDL a useful tool for researchers to probe the kinetics and thermodynamics of radical reactions, as well as to understand the structure and reactivity of the intermediates involved.

Development of New Materials (excluding biological/medical end-uses)

The unique chemical properties of 2-methylene-4-phenyl-1,3-dioxolane make it a valuable building block for the development of novel materials with tailored properties.

Monomers for Specialty Polymers (if applicable, focusing on polymer properties and synthesis)

MPDL is a highly effective cyclic ketene acetal for radical ring-opening polymerization, leading to the synthesis of specialty polymers, particularly polyesters. researchgate.netrsc.org The homopolymerization of MPDL yields poly[-(β-phenyl)butyrolactone], a polyester. researchgate.net

More significantly, MPDL can be copolymerized with conventional vinyl monomers to introduce ester groups into the backbone of addition polymers. This approach has been successfully demonstrated in copolymerizations with monomers such as methyl methacrylate (B99206) (MMA) and styrene (B11656). researchgate.netrsc.org

The incorporation of MPDL into the polymer backbone imparts degradability to the resulting material. The ester linkages introduced through the ring-opening of MPDL can be cleaved by hydrolysis, breaking down the polymer into smaller, lower molar mass fragments. rsc.org The degree of degradability can be controlled by varying the amount of MPDL in the monomer feed during polymerization. rsc.org

For instance, in the nitroxide-mediated polymerization (NMP) of methyl methacrylate, MPDL has been used as a controlling comonomer to produce well-defined, degradable PMMA-rich copolymers. rsc.org The key properties of these copolymers are summarized in the table below:

| Monomer Feed Ratio (fMPDL,0) | Resulting Copolymer | Molecular Weight (Mn) | Dispersity (Đ) | Key Property |

| > 0.2 | PMMA-rich copolymer | ~20–30 kg mol−1 | 1.3–1.4 | Tunable hydrolytic degradation |

Data sourced from studies on the nitroxide-mediated polymerization of methyl methacrylate with MPDL. rsc.org

The insertion of MPDL into the polymethacrylate (B1205211) backbone has been shown to have only a moderate effect on the glass transition temperature (Tg) compared to the poly(methyl methacrylate) homopolymer. rsc.org This allows for the creation of degradable polymers that retain desirable thermal properties.